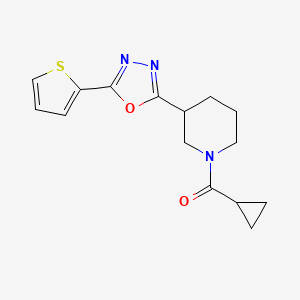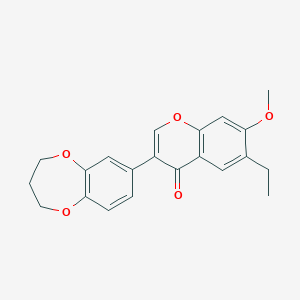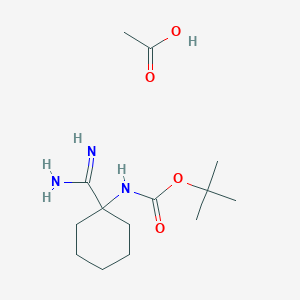
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea
Übersicht
Beschreibung
“1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” is a chemical compound that is used in scientific research . It is also known as "N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide" .
Molecular Structure Analysis
The molecular formula of “1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” is C15H22N2O2S . It has a molecular weight of 294.41 .Chemical Reactions Analysis
The compound “1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” is related to “triplin”, which has been found to bind copper ions and affect the ethylene signaling pathway in plants .Physical And Chemical Properties Analysis
The compound “1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” has a density of 1.2±0.1 g/cm3 and a boiling point of 497.2±45.0 °C at 760 mmHg . Its flash point is 254.5±28.7 °C .Wissenschaftliche Forschungsanwendungen
Copper Ion Transport in Ethylene Signaling
Triplin plays a crucial role in revealing copper ion transport in ethylene signaling from ATX1 to RAN1 . Copper ions are essential for ethylene receptor biogenesis and signaling. Triplin can cause a triple response phenotype on dark-grown Arabidopsis seedlings through the ethylene signaling pathway .
Study of Copper Metabolism
Triplin can be used to study copper metabolism in plants, animals, and humans . As a copper chelator, triplin can bind copper ions and suppress the toxic effects of excess copper ions on plant root growth .
Ethylene Signaling Pathway Activation
Triplin can activate the ethylene signaling pathway by chelating copper ions essential for ethylene receptors . Ethylene resistance mutant etr1-1 and ein2 were found to be resistant to triplin, and copper transporter mutants ran1-1 and ran1-2 were hypersensitive to triplin .
Horticultural Applications
Triplin has potential applications in horticulture, particularly in improving adventitious rooting . It can be used to overcome sexual reproduction barriers and commercialize the production of many desirable horticultural commodities and specialties .
Pharmaceutical Testing
Triplin can be used for pharmaceutical testing . As a high-quality reference standard, it can provide accurate results in pharmaceutical research .
Study of Copper Chelator Related Drugs
Triplin can be used to study new copper chelator related drugs . Copper ions are cofactors of protein functions, and their disorder is closely related to many human diseases .
Wirkmechanismus
The compound “1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” is related to “triplin”, which has been found to bind copper ions and affect the ethylene signaling pathway in plants . This suggests that the compound might have similar effects, but more research is needed to confirm this.
Eigenschaften
IUPAC Name |
1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS2/c1-14(19-18(23)20-15-6-3-2-4-7-15)17(16-8-5-13-24-16)21-9-11-22-12-10-21/h2-8,13-14,17H,9-12H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALMUZHUZWPMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321272 | |
| Record name | 1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea | |
CAS RN |
863017-46-3 | |
| Record name | 1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2437926.png)




![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-methylmorpholin-4-yl)propyl]but-2-enamide](/img/structure/B2437935.png)


